molecular formula C7H9IN2 B12998808 5-Iodo-N1-methylbenzene-1,2-diamine

5-Iodo-N1-methylbenzene-1,2-diamine

Cat. No.: B12998808
M. Wt: 248.06 g/mol
InChI Key: HIZSRNJXRZCWQT-UHFFFAOYSA-N
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Description

5-Iodo-N1-methylbenzene-1,2-diamine is an organic compound with the chemical formula C7H9IN2. It is a solid that can appear as white to pale yellow crystalline material. This compound is soluble in various organic solvents such as chloroform and ether. As an amine, it exhibits typical amine properties and can participate in substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N1-methylbenzene-1,2-diamine typically involves organic synthesis techniques. One common method includes a nucleophilic substitution reaction where an iodine atom is introduced to the benzene ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes can include Friedel-Crafts acylation followed by reduction and nitration steps. The exact conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can produce nitro derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

5-Iodo-N1-methylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-N1-methylbenzene-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of covalent bonds with electrophiles, resulting in the modification of the target molecules. The pathways involved include electrophilic aromatic substitution, where the compound acts as a nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-N1-methylbenzene-1,2-diamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for creating complex molecules .

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

4-iodo-2-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C7H9IN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3

InChI Key

HIZSRNJXRZCWQT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)I)N

Origin of Product

United States

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